Taraxasterol, 醋酸酯

描述

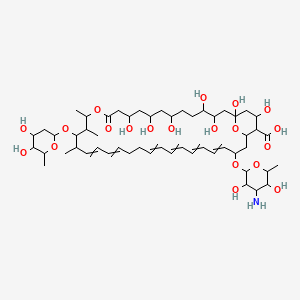

Taraxasterol, acetate is a natural product found in Brickellia, Conoclinium coelestinum, and other organisms with data available.

科学研究应用

Anti-Inflammatory Effects : Taraxasterol crude extract has shown significant anti-inflammatory effects in different animal models. It inhibits capillary permeability induced by acetic acid, ear swelling in mice caused by dimethyl benzene, and paw swelling in rats caused by carrageenan (Zhang Xue-mei, 2012).

Lung Inflammation Protection : It protects against cigarette smoke-induced lung inflammation by inhibiting reactive oxygen species-induced TLR4 trafficking to lipid rafts (Liu Xueshibojie et al., 2016).

Pharmaceutical and Nutraceutical Applications : Taraxasterol and its acetate, isolated from Onopordum acanthium, have potential applications in pharmaceuticals and nutraceuticals (L. Khalilov et al., 2003).

Colitis Treatment : It offers potential therapeutic strategies for acute colitis by regulating MMP3 and PPARG expression (Wei Chen et al., 2019).

Allergic Asthma Management : Taraxasterol reduces inflammation and airway hyperresponsiveness in ovalbumin-induced allergic asthma in mice (Jing-jing Liu et al., 2013).

Blocking NF-B Pathway : It has anti-inflammatory effects by blocking the NF-B pathway in lipopolysaccharide-induced RAW 264.7 macrophages (Xuemei Zhang et al., 2012).

Antiurolithiatic Effects : Taraxasterol is effective against kidney calculi induced by ethylene glycol in male rats (Mahboubeh Yousefi Ghale-Salimi et al., 2018).

Skin Carcinogenesis : It inhibits tumor-promoting effects in mouse skin carcinogenesis (K. Yasukawa et al., 1996).

Rheumatoid Arthritis : Taraxasterol shows a protective effect against rheumatoid arthritis by modulating inflammatory responses in mice (Shuhua Jiang et al., 2016).

Endotoxic Shock : It improves survival and reduces lung tissue injury in mice with LPS-induced endotoxic shock by modulating inflammatory cytokine and mediator secretion (Xuemei Zhang et al., 2014).

Blocking ERK1/2 and p38 MAPKs : Taraxasterol inhibits iNOS and COX-2 expression in LPS-induced RAW 264.7 macrophages by blocking the ERK1/2 and p38 MAPKs signaling pathway (Huanzhang Xiong et al., 2014).

Anti-Arthritic Effects : It has anti-inflammatory and anti-arthritic effects in rats with adjuvant-induced arthritis (Sha-sha Wang et al., 2016).

Liver Injury Protection : Taraxasterol protects mice from ethanol-induced liver injury by regulating CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways (Lu Xu et al., 2018).

Pharmacokinetic Studies : A developed LC/MS/MS method effectively quantifies taraxasterol in rat plasma, suitable for pharmacokinetic studies (N. Zhang et al., 2015).

Antispasmodic and Spasmogenic Effects : Taraxasterol exhibits antispasmodic and spasmogenic effects on isolated rat ileum preparations, suggesting potential lithuretic activity (N. Kirimer et al., 1997).

Anti-Crystallization Activities : Taraxasterol and aqueous extract of Taraxacum officinale have anti-crystallization activities, with synergistic effects in the extract (Mahboubeh Yousefi Ghale-Salimi et al., 2018).

属性

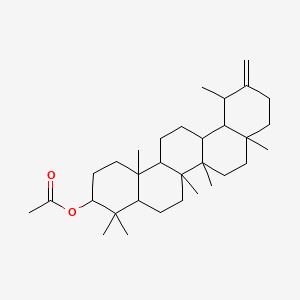

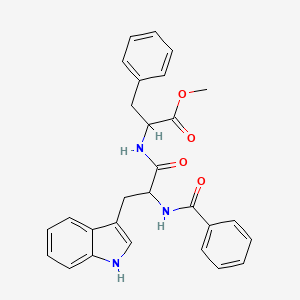

IUPAC Name |

(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUTIOWNUGQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80982799 | |

| Record name | Urs-20(30)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taraxasterol, acetate | |

CAS RN |

6426-43-3 | |

| Record name | TARAXASTEROL, ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urs-20(30)-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80982799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide](/img/structure/B8180689.png)

![4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B8180699.png)

![2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide](/img/structure/B8180716.png)

![1-[4-[6-Amino-5-(methoxyiminomethyl)pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea](/img/structure/B8180724.png)

![[3,4,5-Trihydroxy-6-[4-hydroxy-2,5-bis(hydroxymethyl)-3-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B8180772.png)

![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B8180787.png)